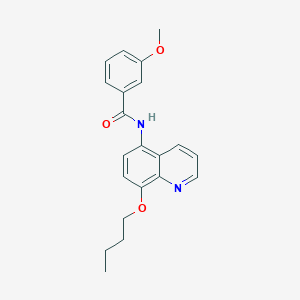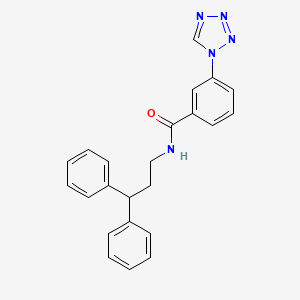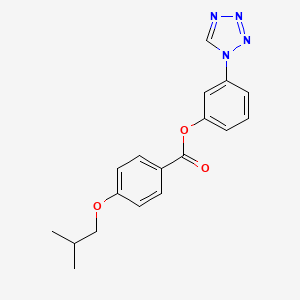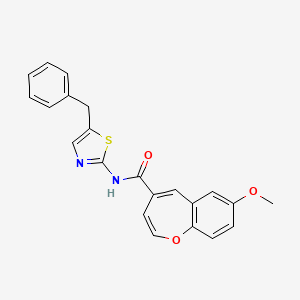![molecular formula C20H21F2N5O3S2 B11320926 N-(3,4-difluorophenyl)-2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11320926.png)
N-(3,4-difluorophenyl)-2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-ジフルオロフェニル)-2-[(4-エチル-5-{[(メチルスルホニル)(フェニル)アミノ]メチル}-4H-1,2,4-トリアゾール-3-イル)スルファニル]アセトアミド: は、その独特な化学構造と潜在的な用途により、様々な科学分野で注目を集めている複雑な有機化合物です。この化合物は、トリアゾール環、ジフルオロフェニル基、メチルスルホニルフェニル基を特徴とし、研究および産業目的のための汎用性の高い分子となっています。
準備方法
合成経路と反応条件: N-(3,4-ジフルオロフェニル)-2-[(4-エチル-5-{[(メチルスルホニル)(フェニル)アミノ]メチル}-4H-1,2,4-トリアゾール-3-イル)スルファニル]アセトアミドの合成は、通常、トリアゾール環の形成、ジフルオロフェニル基の導入、メチルスルホニルフェニル基の付加を含む複数のステップを伴います。これらの反応で使用される一般的な試薬には、酢酸エチル、水素化ナトリウム、および所望の生成物の形成を促進するための様々な触媒が含まれます。
工業的製造方法: この化合物の工業的製造には、高収率と高純度を確保するために、最適化された反応条件を用いた大規模合成が関与することがあります。連続フロー合成や自動反応モニタリングなどの技術を適用して、製造プロセスを合理化することができます。
化学反応の分析
反応の種類:
酸化: この化合物は、特に硫黄原子で酸化反応を起こし、スルホキシドまたはスルホンを生成します。
還元: 還元反応は、トリアゾール環またはジフルオロフェニル基を標的にし、化合物の性質を変える可能性があります。
一般的な試薬と条件:
酸化: 過酸化水素またはm-クロロ過安息香酸(m-CPBA)などの試薬が一般的に使用されます。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムを還元反応に使用できます。
置換: ハロゲン化剤、求核剤、塩基は、置換反応で頻繁に使用されます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によってスルホキシドまたはスルホンが生成される可能性があり、一方、置換反応によって様々な官能基が導入され、化合物の汎用性が向上する可能性があります。
科学研究への応用
化学: 化学において、N-(3,4-ジフルオロフェニル)-2-[(4-エチル-5-{[(メチルスルホニル)(フェニル)アミノ]メチル}-4H-1,2,4-トリアゾール-3-イル)スルファニル]アセトアミドは、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、新しい反応経路の探求と新規化合物の開発が可能になります。
生物学: 生物学的研究では、この化合物は、様々な生体分子と安定な複合体を形成する能力により、酵素相互作用やタンパク質結合の研究に使用できます。
医学: 医学では、この化合物の潜在的な治療的性質が調査されています。特定の分子標的に対する相互作用能力により、特に酵素活性の調節が有益な病気の治療における薬物開発の候補となっています。
産業: 産業セクターでは、この化合物は、化学的安定性と反応性により、ポリマーやコーティングなどの新素材の開発に使用できます。
科学的研究の応用
N-(3,4-DIFLUOROPHENYL)-2-({4-ETHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用機序
N-(3,4-ジフルオロフェニル)-2-[(4-エチル-5-{[(メチルスルホニル)(フェニル)アミノ]メチル}-4H-1,2,4-トリアゾール-3-イル)スルファニル]アセトアミドの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物のトリアゾール環とジフルオロフェニル基は、これらの標的への結合に重要な役割を果たし、その活性を調節します。この相互作用は、関与する特定の経路に応じて、様々な生物学的効果をもたらす可能性があります。
類似化合物との比較
類似化合物:
酢酸エチル: 構造が単純ですが、特定の反応では類似の反応性を示す、広く使用されている化学中間体.
アセチルアセトン: 様々な化学合成で使用される、もう1つの汎用性の高い化合物.
独自性: N-(3,4-ジフルオロフェニル)-2-[(4-エチル-5-{[(メチルスルホニル)(フェニル)アミノ]メチル}-4H-1,2,4-トリアゾール-3-イル)スルファニル]アセトアミドは、複雑な構造により、化学的修飾と生物学的標的との相互作用のための複数の部位を提供するため、際立っています。これは、研究および産業用途において、より単純なアナログと比較して、より高い汎用性を提供する貴重な化合物となっています。
特性
分子式 |
C20H21F2N5O3S2 |
|---|---|
分子量 |
481.5 g/mol |
IUPAC名 |
N-(3,4-difluorophenyl)-2-[[4-ethyl-5-[(N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H21F2N5O3S2/c1-3-26-18(12-27(32(2,29)30)15-7-5-4-6-8-15)24-25-20(26)31-13-19(28)23-14-9-10-16(21)17(22)11-14/h4-11H,3,12-13H2,1-2H3,(H,23,28) |
InChIキー |
YGKVZRSPXGHZOK-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)F)F)CN(C3=CC=CC=C3)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[4-Methoxy-3-(methylsulfamoyl)phenyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B11320863.png)
![5-{4-[(4-tert-butylphenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11320868.png)


![2-(4-fluorophenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11320890.png)
![2-[(4-fluorobenzyl)sulfanyl]-N-(2-methylphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11320891.png)
![N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11320898.png)
![2-[8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-diethylethanamine](/img/structure/B11320908.png)
![N-{2-[3-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide](/img/structure/B11320912.png)
![N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2-nitrobenzamide](/img/structure/B11320916.png)

